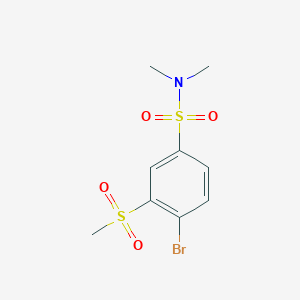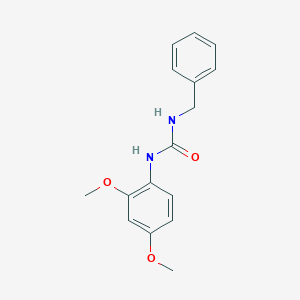
4-bromo-N,N-dimethyl-3-(methylsulfonyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N,N-dimethyl-3-(methylsulfonyl)benzenesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. This compound is a sulfonamide derivative that has been studied extensively for its ability to inhibit certain enzymes and proteins. In
Wirkmechanismus
The mechanism of action of 4-bromo-N,N-dimethyl-3-(methylsulfonyl)benzenesulfonamide involves its ability to bind to and inhibit the activity of certain enzymes and proteins. Specifically, the sulfonamide group of the compound binds to the active site of the targeted enzyme or protein, preventing its normal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N,N-dimethyl-3-(methylsulfonyl)benzenesulfonamide depend on the specific enzyme or protein that it targets. For example, inhibition of carbonic anhydrase IX has been shown to reduce tumor growth and increase the efficacy of chemotherapy. Other potential targets for this compound include bacterial enzymes and viral proteins, which could have implications for the treatment of infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-bromo-N,N-dimethyl-3-(methylsulfonyl)benzenesulfonamide in lab experiments is its specificity for certain enzymes and proteins. This allows for targeted inhibition and can lead to more accurate and reliable results. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 4-bromo-N,N-dimethyl-3-(methylsulfonyl)benzenesulfonamide. One area of interest is the development of new therapeutic applications for this compound, particularly in the treatment of cancer and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify new targets for inhibition. Finally, the synthesis method of 4-bromo-N,N-dimethyl-3-(methylsulfonyl)benzenesulfonamide could be further optimized to increase yield and purity, making it more accessible for scientific research.
Synthesemethoden
The synthesis of 4-bromo-N,N-dimethyl-3-(methylsulfonyl)benzenesulfonamide involves the reaction of 4-bromo-3-nitrobenzenesulfonamide with dimethylamine and sodium methoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
4-bromo-N,N-dimethyl-3-(methylsulfonyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is its ability to inhibit certain enzymes and proteins. For example, it has been shown to inhibit the activity of carbonic anhydrase IX, a protein that is overexpressed in many types of cancers. This inhibition has potential therapeutic applications in cancer treatment.
Eigenschaften
IUPAC Name |
4-bromo-N,N-dimethyl-3-methylsulfonylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO4S2/c1-11(2)17(14,15)7-4-5-8(10)9(6-7)16(3,12)13/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLOMRZZXZAYKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5376939.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5376951.png)
![3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5376954.png)
![3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5376957.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B5376965.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5376973.png)
![1-{[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5376974.png)
![4-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}benzamide](/img/structure/B5376985.png)

![methyl 1-{[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B5377014.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5377018.png)
![1-(2-fluorophenyl)-4-({[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B5377020.png)
![8-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B5377023.png)
![4-amino-2-{[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B5377027.png)